Cas no 72187-40-7 (Fluorescent brightener JPL-2)

Fluorescent brightener JPL-2 structure
Fluorescent brightener JPL-2 structure
Product Name:Fluorescent brightener JPL-2
Numero CAS:72187-40-7
MF:C40H40K2N12Na2O16S4
MW:1197.25254631042
CID:90564
PubChem ID:6437493
Update Time:2025-04-19

Fluorescent brightener JPL-2 Proprietà chimiche e fisiche

Nomi e identificatori

    • Fluorescent brightener JPL-2
    • 68155-70-4
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt (1:2:2)
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, dipotassium disodium salt
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt (1:?:?)
    • 72187-40-7
    • W-111343
    • Dipotassium disodium 4,4'-bis((4-(bis(2-hydroxyethyl)amino)-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonate
    • NS00020226
    • DTXSID8071196
    • Dipotassium disodium 4,4'-bis[4-[bis(2-hydroxyethyl)amino]-6-[(4-sulphonatophenyl)amino]-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disu lphonate
    • EINECS 268-983-0
    • Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt
    • EINECS 276-451-4
    • 4,4'-Bis((4-(bis(2-hydroxyethyl)amino)-6-((4-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid, potassium sodium salt
    • Inchi: 1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;;
    • Chiave InChI: RPHSYODFTDVORM-MBCFVHIPSA-J
    • Sorrisi: [K+].[K+].S(C1C=C(C=CC=1/C=C/C1C=CC(=CC=1S(=O)(=O)[O-])NC1=NC(NC2C=CC(=CC=2)S(=O)(=O)[O-])=NC(=N1)N(CCO)CCO)NC1=NC(NC2C=CC(=CC=2)S(=O)(=O)[O-])=NC(=N1)N(CCO)CCO)(=O)(=O)[O-].[Na+].[Na+]

Proprietà calcolate

  • Massa esatta: 1196.0642
  • Massa monoisotopica: 1196.063759
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 8
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 76
  • Conta legami ruotabili: 20
  • Complessità: 1940
  • Conteggio di unità legate in modo Covalent: 5
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 475

Proprietà sperimentali

  • PSA: 441.66
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.